molecular formula C11H21NO2 B14462506 N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide CAS No. 65783-52-0

N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide

Cat. No.: B14462506
CAS No.: 65783-52-0
M. Wt: 199.29 g/mol
InChI Key: NAZLNQCRWAFUQM-UHFFFAOYSA-N
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Description

N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide is a chemical compound with a complex structure that includes a hydroxy group, a methyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Heptenyl Chain: This step involves the construction of the heptenyl chain with the desired functional groups. Common reagents include alkenes and alcohols.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play crucial roles in binding to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties

Properties

CAS No.

65783-52-0

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

N-(7-hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide

InChI

InChI=1S/C11H21NO2/c1-9(8-13)6-5-7-10(2)12(4)11(3)14/h6,10,13H,5,7-8H2,1-4H3

InChI Key

NAZLNQCRWAFUQM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)CO)N(C)C(=O)C

Origin of Product

United States

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